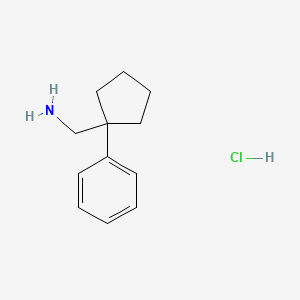

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-phenylcyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCHPBRPHVYFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

Introduction

This compound is a substituted phenethylamine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. Its unique structure, featuring a cyclopentyl ring fused to the alpha-carbon of the phenethylamine backbone, distinguishes it from more common linear analogs. This modification has profound implications for its steric and electronic properties, suggesting a potentially novel pharmacological profile. As a research chemical, understanding its fundamental properties is paramount for its synthesis, analysis, and application in drug discovery and development.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established scientific principles. The narrative moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and reliable foundation for future research.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any research compound is to establish its precise chemical identity and key physicochemical parameters. These data are critical for everything from dose preparation to predicting its behavior in biological systems.

Table 1: Chemical Identifiers

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |

| IUPAC Name | (1-Phenylcyclopentyl)methanamine hydrochloride | (1-Phenylcyclopentyl)methanamine | [1] |

| Synonym(s) | C-Cyclopentyl-C-phenyl-methylamine HCl | C-(1-Phenyl-cyclopentyl)-methylamine | [1] |

| CAS Number | 24260-05-7 | 17511-89-6 | [1] |

| Molecular Formula | C₁₂H₁₈ClN | C₁₂H₁₇N | [1] |

| Molecular Weight | 211.73 g/mol | 175.27 g/mol | [1] |

Table 2: Physicochemical Data

| Property | Value | Rationale and Significance | Source(s) |

| Physical Form | Solid, crystalline powder | The solid-state facilitates accurate weighing and handling. The hydrochloride salt form typically enhances stability and crystallinity over the free base. | |

| Solubility | Soluble in water and alcohol | The hydrochloride salt is ionic, which generally confers aqueous solubility, a critical factor for preparing solutions for in vitro and in vivo testing. Solubility in alcohols is useful for purification via recrystallization. | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | Recommended for preventing degradation. The "inert atmosphere" stipulation suggests potential sensitivity to oxidation or reaction with atmospheric components over long-term storage. | |

| XLogP3-AA (Free Base) | 2.6 | This computed value indicates moderate lipophilicity. A value in this range suggests the compound is likely to cross the blood-brain barrier, a prerequisite for central nervous system activity. | [1] |

| Hydrogen Bond Donor/Acceptor (Free Base) | 1 / 1 | These counts influence the molecule's ability to interact with biological targets like protein binding pockets and affect properties like solubility and membrane permeability. | [1] |

Synthesis and Purification

A reliable and reproducible synthetic route is essential for obtaining high-purity material for research. While specific proprietary syntheses may vary, a common and logical pathway involves the formation of the free base amine followed by its conversion to the stable hydrochloride salt.

Proposed Synthetic Workflow

The conversion of a precursor to the final amine hydrochloride salt is a foundational process in medicinal chemistry. The primary rationale for this two-step approach is twofold:

-

Reaction Specificity: Many amine synthesis reactions are not compatible with acidic conditions, necessitating the formation of the free base first.

-

Product Stability and Handling: The free base amine is often an oil and can be susceptible to degradation (e.g., oxidation or reaction with atmospheric CO₂). Converting it to the hydrochloride salt creates a stable, solid, and water-soluble product that is easier to purify, handle, and formulate.[3]

Caption: Proposed workflow for synthesis and purification.

Protocol: Conversion of Free Base to Hydrochloride Salt

This protocol describes a standard, self-validating method for producing the hydrochloride salt from its corresponding free base amine. The success of the protocol is validated by the successful precipitation of the salt from the solution.

Materials:

-

C-(1-Phenyl-cyclopentyl)-methylamine (free base)

-

Anhydrous Ethyl Acetate or Diethyl Ether

-

2M Hydrochloric Acid solution in Diethyl Ether (or anhydrous HCl gas)

-

Glassware (beaker, magnetic stirrer, dropping funnel)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of the C-(1-Phenyl-cyclopentyl)-methylamine free base in a minimal amount of anhydrous ethyl acetate in a clean, dry beaker with magnetic stirring. Causality: Using an anhydrous, non-polar solvent ensures that the hydrochloride salt, which is ionic, will be poorly soluble and will precipitate upon formation.[4]

-

Acidification: While stirring vigorously at room temperature, slowly add 1.1 equivalents of a 2M HCl solution in diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution. Causality: A slight excess of HCl ensures complete conversion of the amine to its salt. Slow addition prevents localized overheating and ensures uniform crystal formation.

-

Precipitation: A white precipitate should form immediately upon the addition of HCl. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid (the "filter cake") with a small amount of cold, anhydrous ethyl acetate or diethyl ether. Causality: Washing with the cold solvent removes any unreacted free base or other soluble impurities without dissolving a significant amount of the desired salt product.

-

Drying: Dry the purified solid under a high vacuum for several hours to remove all residual solvent. The final product should be a fine, white crystalline powder.

Analytical Methodologies

To ensure the identity, purity, and stability of the compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in pharmaceutical and chemical research.

Analytical Workflow for Purity Determination

A validated analytical method provides trust in the experimental results obtained using the compound. The workflow involves careful sample preparation, separation by chromatography, and data analysis to determine the purity and identify any potential impurities.

Caption: Standard workflow for HPLC-based purity analysis.

Protocol: HPLC Method for Purity Assessment

This protocol outlines a general-purpose reversed-phase HPLC method suitable for analyzing this compound.

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column is a workhorse for separating moderately polar to nonpolar small molecules based on their hydrophobicity.

-

Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). A typical starting point is 50:50 (v/v). Causality: Acetonitrile is the organic modifier. TFA is an ion-pairing agent that improves the peak shape of amines by masking residual silanol interactions on the column stationary phase.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm. Causality: The phenyl group in the molecule will have strong UV absorbance around this wavelength, providing good sensitivity.

-

Injection Volume: 10 µL.

Procedure:

-

Standard/Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).

-

Data Processing: Integrate the area of all observed peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Method Validation (Trustworthiness): For rigorous research, this method should be validated by assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[5]

Proposed Pharmacological Profile and Mechanism of Action

Based on its chemical structure as a substituted phenethylamine, a scientifically grounded hypothesis can be formulated regarding its pharmacological activity. Phenethylamine and its derivatives are well-known to act as central nervous system (CNS) stimulants by modulating monoamine neurotransmission.[3]

The cyclopentyl substitution at the alpha-position sterically hinders the molecule. This is significant because this position is a key site for metabolism by enzymes like Monoamine Oxidase (MAO). Such steric bulk may reduce its affinity for MAO, potentially increasing its bioavailability and duration of action compared to simpler phenethylamines. A study on a close structural analog, 1-(phenylcyclopropyl)methylamine, showed it was a substrate for MAO, indicating that interaction with this enzyme system is highly probable.[6]

Proposed Mechanism of Action: It is hypothesized that C-(1-Phenyl-cyclopentyl)-methylamine acts as a monoamine releasing agent or reuptake inhibitor. Its primary targets are likely to be:

-

Trace Amine-Associated Receptor 1 (TAAR1): Acts as an agonist, which can modulate dopamine, norepinephrine, and serotonin signaling.[3]

-

Vesicular Monoamine Transporter 2 (VMAT2): May inhibit VMAT2, leading to an increase in the cytosolic concentration of monoamine neurotransmitters, promoting their release.[3]

Caption: Proposed interaction with monoaminergic systems.

Handling, Storage, and Safety

Proper handling and storage are crucial for ensuring researcher safety and maintaining the integrity of the compound.

Table 3: GHS Hazard and Safety Information

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | |

| Hazard | H315 | Causes skin irritation. | |

| Hazard | H319 | Causes serious eye irritation. | |

| Hazard | H335 | May cause respiratory irritation. | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use this compound only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Avoid generating dust. Handle as a solution where possible.[8]

-

Wash hands thoroughly after handling.

Storage Recommendations:

-

Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

-

Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7]

-

For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) is recommended.

Conclusion

This compound is a research compound with a compelling structural profile. Its physicochemical properties, characterized by moderate lipophilicity and the stability afforded by its hydrochloride salt form, make it a suitable candidate for CNS research. Standard organic synthesis and analytical chemistry techniques can be readily applied to produce and verify high-purity batches of this material. Based on its structural relationship to phenethylamine, it is hypothesized to act as a modulator of monoamine neurotransmitter systems, warranting further investigation to elucidate its specific pharmacological mechanism and therapeutic potential. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for professionals undertaking research with this compound.

References

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). (1-Phenylcyclopentyl)methanamine. CID 205131. Retrieved from [Link]

-

Zirkle, C. L., et al. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-7. Retrieved from [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

-

BloomTechz. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo? Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

-

Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]

Sources

- 1. (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. bio.vu.nl [bio.vu.nl]

C-(1-Phenyl-cyclopentyl)-methylamine HCl: Mechanism & Technical Guide

This guide provides an in-depth technical analysis of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS: 17511-89-6), a critical pharmacophore and intermediate in medicinal chemistry.

Executive Summary & Compound Identity

This compound (also known as 1-(Aminomethyl)-1-phenylcyclopentane HCl ) is a specialized gem-disubstituted building block used in the development of lipophilic drugs. Unlike direct receptor ligands like Phencyclidine (PCP) or Ketamine, this compound features a methylene spacer between the cycloalkyl ring and the amine nitrogen.

This structural modification drastically alters its pharmacological profile:

-

Direct Activity: Weak intrinsic activity on monoamine transporters (unlike its lower homolog 1-phenylcyclopentylamine).

-

Primary Utility: A "privileged scaffold" for synthesizing ACAT inhibitors , CB1 antagonists , and antiviral agents .

-

Mechanism: Acts as a sterically demanding lipophilic anchor , locking the conformation of the attached pharmacophore to enhance binding affinity and metabolic stability.

| Property | Specification |

| IUPAC Name | 1-(Aminomethyl)-1-phenylcyclopentane hydrochloride |

| CAS Number | 17511-89-6 |

| Molecular Formula | C₁₂H₁₇N[1] · HCl |

| Molecular Weight | 211.73 g/mol |

| Structural Class | |

| Key Feature | Geminal Phenyl/Aminomethyl substitution (Thorpe-Ingold Effect) |

Mechanism of Action: The Pharmacophoric Anchor

While the free amine has low physiological potency, its value lies in its contribution to the mechanism of downstream drugs. It functions through the Gem-Disubstituted Constraint and Hydrophobic Occlusion .

The Gem-Disubstituted Constraint (Thorpe-Ingold Effect)

The central cyclopentane ring holds the phenyl group and the aminomethyl arm in a rigid orientation. When this amine forms an amide or urea bond in a drug molecule (e.g., ACAT inhibitors), the ring forces the substituents into a "locked" conformation that minimizes entropic loss upon binding to the target protein.

Signaling & Binding Pathway (Pharmacophore Level)

In the context of ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors or CB1 antagonists , the moiety functions as follows:

Figure 1: Pharmacophoric mechanism of the 1-phenylcyclopentyl-methyl moiety in drug-receptor interactions.[1]

Comparative Pharmacology

-

Vs. PCP/Ketamine: The methylene spacer removes the direct NMDA receptor antagonism typical of arylcyclohexylamines (where nitrogen is directly on the ring).

-

Vs. Phenethylamine: The cyclopentyl ring at the

-position blocks Monoamine Oxidase (MAO) access, increasing the metabolic half-life of derivatives.

Experimental Protocols: Synthesis & Validation

To utilize this compound in drug development, researchers must often synthesize it from the nitrile precursor or couple it to a core scaffold.

Synthesis from 1-Phenylcyclopentanecarbonitrile

This protocol converts the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).

Safety Warning: LiAlH₄ is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round-bottom flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF (Tetrahydrofuran) at 0°C under Argon.

-

Addition: Dissolve 1-phenylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reflux: Warm to room temperature, then reflux at 66°C for 4–6 hours. Monitor by TLC (disappearance of nitrile).

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base oil.

-

Salt Formation: Dissolve oil in diethyl ether. Add HCl in dioxane (4M) dropwise. Filter the white precipitate (C-(1-Phenyl-cyclopentyl)-methylamine HCl).

Analytical Validation (Self-Validating System)

Confirm identity using NMR. The "singlet" methylene peak is the diagnostic signature.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| ¹H NMR | 7.20 – 7.40 ppm | Multiplet | Phenyl Protons (5H) |

| ¹H NMR | 2.85 ppm | Singlet | -CH₂-NH₂ (Diagnostic) |

| ¹H NMR | 1.60 – 2.10 ppm | Multiplet | Cyclopentyl Ring Protons (8H) |

| ¹³C NMR | ~50.0 ppm | Signal | Quaternary Carbon (C1) |

Applications in Drug Discovery

This amine is the key nucleophile in the synthesis of several high-value research compounds.

Synthesis of Urea-Based ACAT Inhibitors

Used to create compounds similar to TS-962 .

-

Reaction: C-(1-Phenyl-cyclopentyl)-methylamine + Isocyanate

Urea Derivative. -

Role: The bulky 1-phenylcyclopentyl group prevents hydrolysis of the urea bond and improves oral bioavailability.

Synthesis of Antiviral Helicase Inhibitors

Recent studies (e.g., Stout et al., Biorxiv 2025) utilize this amine to synthesize inhibitors of the nsP2 helicase (Chikungunya/Alphaviruses).

-

Workflow:

-

Coupling of C-(1-Phenyl-cyclopentyl)-methylamine to a carboxylic acid core (using HATU/DIPEA).

-

The resulting amide positions the phenyl ring to stack against viral aromatic residues (Trp/Tyr) in the helicase binding cleft.

-

Figure 2: Synthetic utility workflow transforming the nitrile precursor into bioactive therapeutics.

References

-

Stout, D. M., et al. (1995).[1][2] "Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity." Chemtracts: Organic Chemistry, 8(6), 359-362.[1][2] 3

-

AkSci. (2025). "this compound Product Data." AkSci Catalog. 4[2][5][6][7][8]

-

National Institutes of Health (NIH). (2025). "Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity." PubMed Central / BioRxiv. 9[2][6][7][8]

-

CymitQuimica. (2025).[10] "1-(Aminomethyl)cyclopentanol and derivatives." Chemical Catalog. 11[2][5][6][7][8]

-

Santa Cruz Biotechnology. (2025).[8] "1-(Boc-amino)-1-aminomethyl cyclopentane & Related Compounds." SCBT Catalog. 8[2][5][6][7][8]

Sources

- 1. US7452892B2 - Triazolopyrimidine cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]

- 2. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]

- 3. This compound [cymitquimica.com]

- 4. 17511-89-6 this compound AKSci 5677AD [aksci.com]

- 5. WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease - Google Patents [patents.google.com]

- 6. WO2017138838A1 - Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 1-(Boc-amino)-1-aminomethyl cyclopentane | CAS 889949-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 13051202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 45511-81-7: 1-(aminomethyl)cyclopentanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Structure Elucidation of Cyclopentyl(phenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of cyclopentyl(phenyl)methanamine hydrochloride, a primary amine of interest in pharmaceutical development. The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights. We will navigate a multi-technique analytical workflow, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed characterization strategy. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction (XRD) in unambiguously determining the chemical structure, including its stereochemistry and solid-state form. Furthermore, we will address the critical aspect of impurity profiling, a cornerstone of pharmaceutical quality assurance.

Introduction: The Imperative of Unambiguous Structure Elucidation in Pharmaceutical Sciences

The precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. It dictates its physicochemical properties, pharmacological activity, and metabolic fate. Consequently, unambiguous structure elucidation is a non-negotiable cornerstone of drug discovery, development, and manufacturing.[1][2] Cyclopentyl(phenyl)methanamine hydrochloride, with the chemical formula C₁₂H₁₈ClN, presents a seemingly straightforward structure. However, its characterization demands a rigorous and multi-faceted analytical approach to confirm connectivity, stereochemistry, and the ionic nature of the hydrochloride salt.

This guide will adopt a holistic approach, treating the structure elucidation process as an integrated system where each analytical technique provides a unique and complementary piece of the puzzle. Our narrative will follow the logical progression of a senior application scientist's thought process, from initial assessment to final structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

The first step in any structure elucidation is to establish the molecular formula and weight. For cyclopentyl(phenyl)methanamine hydrochloride, this information is readily available from chemical suppliers and databases.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClN | [3] |

| Molecular Weight | 211.73 g/mol | [3] |

This foundational data is the first checkpoint and will be validated by high-resolution mass spectrometry.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[4] For cyclopentyl(phenyl)methanamine hydrochloride, we will employ Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Causality of Experimental Choice: HRMS is chosen for its ability to provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a critical self-validating step.

Expected Outcome: Using ESI in positive ion mode, we expect to observe the protonated molecule of the free base, [M+H]⁺, where M is cyclopentyl(phenyl)methanamine. The expected accurate mass would be calculated for C₁₂H₁₈N⁺.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [C₁₂H₁₈N]⁺ | 176.1434 | 176.1432 |

The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Analysis

Causality of Experimental Choice: EI is a "hard" ionization technique that induces fragmentation of the molecule. The resulting fragmentation pattern serves as a structural fingerprint.[4]

Expected Fragmentation Pattern: The fragmentation of benzylamines is well-documented.[5] The most likely fragmentation pathways for cyclopentyl(phenyl)methanamine involve cleavage of the C-C bond between the methine carbon and the cyclopentyl or phenyl group, and the C-N bond.

-

Benzylic Cleavage: The most favorable fragmentation is typically the cleavage of the bond beta to the phenyl group, leading to the formation of a stable tropylium ion.

-

Alpha-Cleavage: Cleavage of the C-N bond is also common for amines.

Table of Expected Fragments:

| m/z | Proposed Fragment | Structure |

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (free base) |

| 106 | [C₇H₈N]⁺ | Phenylmethanamine fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged from benzyl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

The presence of these characteristic fragments would provide strong support for the proposed connectivity of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent like methanol or dichloromethane.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is ideal.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known fragmentation of benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6] We will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques to map out the complete carbon-hydrogen framework of cyclopentyl(phenyl)methanamine.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Multiplicities (in CDCl₃):

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H |

| Methine-H | ~3.5 | Triplet or Doublet of Doublets | 1H |

| NH₂ | 1.5 - 3.0 (broad) | Singlet (broad) | 2H |

| Cyclopentyl-H (adjacent to methine) | 1.8 - 2.2 | Multiplet | 1H |

| Cyclopentyl-H (other) | 1.2 - 1.8 | Multiplet | 8H |

Note on NH₂ Signal: The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. In the hydrochloride salt form, this signal would be significantly downfield and broader, appearing as -NH₃⁺. The addition of D₂O will cause the NH₂/NH₃⁺ signal to disappear due to proton-deuterium exchange, a useful diagnostic tool.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Expected Chemical Shifts (in CDCl₃):

| Carbon(s) | Expected Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~145 |

| Phenyl C-H | 126 - 129 |

| Methine C | ~60 |

| Cyclopentyl C (adjacent to methine) | ~45 |

| Cyclopentyl C (other) | 25 - 35 |

The number of distinct signals in the ¹³C NMR spectrum will confirm the symmetry of the molecule.

2D NMR Spectroscopy (COSY and HSQC): Establishing Connectivity

Causality of Experimental Choice: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. We would expect to see correlations between the methine proton and the adjacent cyclopentyl protons, as well as among the cyclopentyl protons themselves.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons. This allows for the definitive assignment of each proton and carbon signal.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

For the free base, dissolve 5-10 mg in ~0.6 mL of CDCl₃.

-

For the hydrochloride salt, dissolve 5-10 mg in ~0.6 mL of DMSO-d₆ or D₂O. The choice of solvent is critical for hydrochloride salts due to their ionic nature and potential for hydrogen bonding.[7]

-

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Run standard COSY and HSQC experiments.

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, assign chemical shifts, and analyze coupling patterns. Use the 2D spectra to build the molecular framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is particularly useful for confirming the presence of the amine group and its protonation state.

Expected IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (primary amine) | 3400-3300 (two bands) | Medium, sharp |

| N⁺-H Stretch (amine salt) | 3200-2800 | Strong, very broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Strong |

| N-H Bend (primary amine) | 1650-1580 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium to weak |

| C-N Stretch | 1250-1020 | Medium |

The most significant difference between the free base and the hydrochloride salt will be the N-H stretching region. The two sharp peaks of the primary amine will be replaced by a very broad and intense absorption band for the ammonium salt.[9] This provides a clear confirmation of the salt formation.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: No specific preparation is needed for a solid sample.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Diffraction: The Ultimate Structural Proof

Causality of Experimental Choice: When a suitable single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[10] This is the gold standard for structure elucidation.

Expected Outcome: The crystal structure would confirm the connectivity established by NMR and MS. It would also reveal the packing of the molecules in the crystal lattice and the hydrogen bonding interactions between the ammonium group and the chloride anion. For a chiral molecule, XRD can determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the hydrochloride salt from a suitable solvent system (e.g., slow evaporation from ethanol/ether).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.

Impurity Profiling: Ensuring Pharmaceutical Quality

No synthesis is perfectly clean. Therefore, identifying and quantifying impurities is a critical aspect of pharmaceutical development and is mandated by regulatory agencies.[1][2] The synthesis of cyclopentyl(phenyl)methanamine hydrochloride likely proceeds via the reductive amination of cyclopentyl phenyl ketone.

Potential Impurities:

| Impurity | Source | Analytical Detection |

| Cyclopentyl phenyl ketone | Unreacted starting material | GC-MS, HPLC |

| Cyclopentyl(phenyl)methanol | Over-reduction of the ketone | GC-MS, HPLC |

| N,N-bis(cyclopentyl(phenyl)methyl)amine | Secondary amine formation | LC-MS |

Analytical Strategy for Impurity Profiling: A combination of High-Performance Liquid Chromatography (HPLC) with UV and MS detection (LC-MS) is the method of choice for separating, identifying, and quantifying these potential impurities. The methods must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.[2]

Conclusion: A Self-Validating, Multi-Technique Approach

The structure elucidation of cyclopentyl(phenyl)methanamine hydrochloride is a case study in the power of a multi-technique, orthogonal analytical approach. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment. From the initial confirmation of the molecular formula by HRMS to the detailed connectivity map from NMR, the functional group identification by FTIR, and the ultimate three-dimensional structure from XRD, we have constructed a comprehensive and trustworthy characterization of this important pharmaceutical building block. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews. Retrieved March 7, 2024, from [Link]

-

ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2024, from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). Cyclopentylphenylmethanone. Retrieved March 7, 2024, from [Link]

-

Chemsrc. (2025, August 25). 1-Cyclopentyl-1-phenylmethanamine. Retrieved March 7, 2024, from [Link]

-

LibreTexts Chemistry. (2012, March 1). Powder diffraction investigations of some organic hydrochlorides. Retrieved March 7, 2024, from [Link]

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved March 7, 2024, from [Link]

- Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved March 7, 2024, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 7, 2024, from [Link]

-

ACS Publications. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

ResearchGate. (2025, August 6). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. Retrieved March 7, 2024, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2024, from [Link]

-

PubChemLite. (n.d.). Cyclopentyl(phenyl)methanamine (C12H17N). Retrieved March 7, 2024, from [Link]

Sources

- 1. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Cyclopentyl(phenyl)methanamine (C12H17N) [pubchemlite.lcsb.uni.lu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride: Physicochemical Profiling and Application in Neuropharmacology

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Overview and Structural Rationale

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride, also systematically known as 1-(1-phenylcyclopentyl)methanamine hydrochloride (CAS: 17511-89-6) [1], is a highly specialized arylcycloalkylamine derivative. In the landscape of central nervous system (CNS) drug discovery, compounds sharing this structural motif are critically evaluated for their potential as monoamine reuptake inhibitors and glutamatergic modulators [3].

Unlike classic arylcyclohexylamines (e.g., phencyclidine or ketamine) where the amine is directly attached to the cycloalkane ring, this molecule features a methylene spacer (-CH₂-) between the cyclopentyl core and the primary amine. This structural divergence is not merely cosmetic; it fundamentally alters the steric environment of the nitrogen atom, shifting its pKa, enhancing its nucleophilicity, and modifying its binding pose within the hydrophobic pockets of monoamine transporters (DAT, SERT, NET) and NMDA receptors [3].

As a free base, the compound is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Therefore, it is universally synthesized and stored as a hydrochloride salt . This salt form guarantees long-term thermodynamic stability, precise gravimetric dosing, and optimal aqueous solubility required for in vitro and in vivo biological assays.

Quantitative Physicochemical Data

Understanding the physical and chemical properties of both the free base and the hydrochloride salt is non-negotiable for downstream formulation and assay design. The lipophilicity (LogP ~2.91) of the free base indicates excellent blood-brain barrier (BBB) permeability, while the salt form ensures rapid dissolution in physiological buffers [2].

Table 1: Comprehensive Physicochemical Profile

| Property | Free Base (1-(1-phenylcyclopentyl)methanamine) | Hydrochloride Salt |

| CAS Number | 17511-89-6 [1] | 17511-89-6 (Vendor specified) / Unspecified |

| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₈ClN |

| Molecular Weight | 175.27 g/mol | 211.73 g/mol |

| Physical State (RT) | Viscous oil to low-melting solid | White to off-white crystalline powder |

| Density | 1.0 ± 0.1 g/cm³ [2] | N/A (Solid lattice) |

| Boiling Point | 276.4 ± 9.0 °C at 760 mmHg [2] | Decomposes before boiling |

| Flash Point | 115.8 ± 9.3 °C [2] | N/A |

| LogP (Predicted) | 2.91 – 3.15 [2] | N/A (Ionized in solution) |

| Solubility | Soluble in DCM, Ether, Hexane | Soluble in Water (>10 mg/mL), Methanol, DMSO |

| Topological Polar Surface Area | 26.02 Ų [2] | 26.02 Ų (excluding counterion) |

Synthetic Methodology and Workflow

The synthesis of this compound requires careful control of reduction conditions to prevent ring-opening or over-alkylation. The most reliable route involves the reduction of 1-phenylcyclopentanecarbonitrile.

Protocol 1: Synthesis and Salt Formation

Rationale: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation to ensure complete reduction of the sterically hindered nitrile without risking the reduction of the phenyl ring.

Step-by-Step Procedure:

-

Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous Tetrahydrofuran (THF) (50 mL) and cool to 0 °C in an ice bath.

-

Reagent Addition: Carefully suspend LiAlH₄ (1.5 equivalents) in the chilled THF.

-

Substrate Addition: Dissolve 1-phenylcyclopentanecarbonitrile (1.0 equivalent) in 20 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 4:1).

-

Fieser Quench (Critical Safety Step): Cool to 0 °C. Sequentially add

mL water, -

Extraction: Filter the granular salts. Extract the aqueous filtrate with Diethyl Ether (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude free base in dry Diethyl Ether (30 mL). While stirring vigorously at 0 °C, add 2M HCl in Diethyl Ether dropwise until precipitation ceases (pH ~2).

-

Isolation: Vacuum filter the resulting white crystals, wash with cold ether, and dry under high vacuum at 40 °C for 12 hours.

Caption: Synthetic workflow from nitrile precursor to the highly stable hydrochloride salt product.

Analytical Characterization and Validation

To ensure trustworthiness in biological assays, the synthesized batch must be rigorously validated. The presence of the methylene spacer makes the ¹H-NMR spectrum distinct from direct arylcycloalkylamines.

Protocol 2: LC-MS and NMR Validation

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: Electrospray Ionization in positive mode (ESI+).

-

Expected Result: A sharp chromatographic peak with a dominant mass-to-charge ratio (

) of 176.1 corresponding to the

2. Nuclear Magnetic Resonance (¹H-NMR):

-

Solvent: DMSO-d₆ (preferred over CDCl₃ to visualize the amine protons).

-

Key Assignments:

-

8.0 - 8.3 ppm (broad s, 3H): Represents the

- 7.2 - 7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

~3.0 ppm (s, 2H): The critical methylene spacer (

- 1.5 - 2.2 ppm (m, 8H): The protons of the cyclopentyl ring.

-

8.0 - 8.3 ppm (broad s, 3H): Represents the

Pharmacological Context: Neuroprotection and Receptor Logic

Arylcycloalkylamines are heavily investigated for their neuroprotective, analgesic, and antidepressant properties [3]. The structural logic of C-(1-Phenyl-cyclopentyl)-methylamine allows it to interact with the central nervous system through dual mechanisms.

The lipophilic phenyl-cyclopentyl moiety anchors the molecule into the hydrophobic domains of monoamine transporters, while the protonated primary amine forms critical electrostatic interactions (salt bridges) with aspartate residues within the binding pockets of these targets.

Caption: Mechanistic logic of arylcycloalkylamine derivatives in neuropharmacological modulation.

By preventing the reuptake of neurotransmitters and simultaneously mitigating glutamatergic excitotoxicity, derivatives in this class are positioned as highly promising candidates for treating neurodegenerative disorders, where single-target therapies often fail to halt disease progression [3].

References

Technical Guide: Solubility Profile of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

[1]

Executive Summary

This compound (CAS: 24260-05-7) is a critical pharmacophore intermediate, structurally related to phenylcycloalkylamine CNS agents.[1] Its solubility profile is governed by a "tug-of-war" between the hydrophilic ionic ammonium headgroup and the lipophilic phenyl-cyclopentyl tail.[1]

This guide defines the compound's physicochemical identity, provides a qualitative solubility map derived from synthesis isolation protocols, and outlines the standard operating procedures (SOPs) required to generate regulatory-grade quantitative solubility data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before establishing solubility, the solid-state identity must be confirmed.[1] The lipophilicity of the free base significantly impacts the salt's behavior in aqueous buffers.

| Parameter | Data | Notes |

| IUPAC Name | 1-(1-Phenylcyclopentyl)methanamine hydrochloride | Primary aliphatic amine salt |

| CAS Number | 24260-05-7 | Free base CAS: 17511-89-6 |

| Molecular Weight | 211.73 g/mol | C₁₂H₁₈ClN |

| Physical Form | White to off-white crystalline solid | Hygroscopic tendency |

| LogP (Free Base) | ~3.3 (Predicted) | Highly lipophilic core |

| pKa (Calc.) | ~9.5 – 10.5 | Typical for primary alkyl amines |

| H-Bond Donors | 3 | Ammonium head group |

Solubility Data Analysis

Qualitative Solubility Map

Data derived from synthesis and isolation protocols (e.g., reduction of nitriles followed by HCl precipitation) reveals the following solubility limits.

| Solvent Class | Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH < 7) | High | Ionic dipole-dipole interactions dominate.[1] |

| Aqueous | Water (pH > 11) | Low | Deprotonation to free base crashes out the lipophilic oil.[1] |

| Protic Organic | Methanol / Ethanol | Soluble | Used in recrystallization; solvates both ionic and lipophilic regions.[1] |

| Aprotic Polar | DMSO / DMF | Soluble | High dielectric constant supports ion dissociation.[1] |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Used as "anti-solvents" to precipitate the salt during synthesis.[1] |

| Chlorinated | Dichloromethane | Moderate | Ion-pairing solubility; often used for extraction.[1] |

Thermodynamic vs. Kinetic Solubility[1]

-

Kinetic Solubility: In early discovery (DMSO stock into buffer), precipitation may occur rapidly if the concentration exceeds ~100 µM due to the "common ion effect" in high-chloride buffers (e.g., saline).

-

Thermodynamic Solubility: The crystalline lattice energy of the hydrochloride salt is high (MP > 200°C). True equilibrium solubility in water is expected to be >50 mg/mL , but this drops precipitously in high pH environments.

Experimental Protocols

To generate the exact numerical data required for a Certificate of Analysis (CoA) or IND filing, the following self-validating protocols must be executed.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in various buffers.

-

Preparation: Weigh excess solid (~20 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8) or solvent.[1][2][3][4]

-

Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.45 µm PVDF). Note: Pre-saturate filter to avoid adsorption.[1]

-

Quantification: Analyze supernatant via HPLC-UV (210–220 nm detection for the phenyl ring).

-

pH Check: Measure the pH of the supernatant after equilibrium; the amine HCl can acidify weak buffers.

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine intrinsic solubility (

-

Dissolution: Dissolve the compound in 0.1 M HCl (fully protonated).

-

Titration: Titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis probe or light scattering.

-

Data Point: Record the pH where precipitation onset (turbidity) occurs.[1] This is the pH_max (pH of maximum solubility).

Visualizations

Solubility Equilibrium Workflow

This diagram illustrates the logical flow for determining whether to use kinetic or thermodynamic methods based on the drug development stage.

Figure 1: Decision matrix for selecting the appropriate solubility assay based on development phase.

Dissolution Mechanism & pH Dependence

This diagram details the molecular mechanism of dissolution and the critical pH threshold.

Figure 2: Mechanistic pathway of dissolution and pH-induced precipitation.[1]

Implications for Drug Development[1]

Salt Selection Strategy

The hydrochloride salt is chosen to maximize bioavailability. However, the common ion effect in gastric fluid (high [Cl-]) may suppress solubility slightly compared to water.[1]

-

Recommendation: If HCl solubility is insufficient (<10 mg/mL), screen counter-ions with lower lattice energies (e.g., Mesylate, Tartrate).

Formulation

-

Liquid Formulations: Avoid pH > 7.0 to prevent oiling out of the free base.

-

Co-solvents: If aqueous solubility is limited, 10% Ethanol or PEG400 will significantly enhance solubility due to the phenyl ring's lipophilicity.

References

-

Chemical Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 205131, (1-Phenylcyclopentyl)methanamine. [Link][1]

-

Synthesis & Isolation: "Synthesis of (1-Phenylcyclohexyl)methylamine." PrepChem. (Describes the analogous cyclohexyl synthesis and HCl precipitation via isopropyl ether). [Link]

-

General Amine Salt Properties: Haynes, W. M. (Ed.).[1][3] CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press.[1] (General reference for amine hydrochloride solubility trends).

-

Experimental Protocol: Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa and solubility profiling methodologies).

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]

Technical Guide: Pharmacological Profile of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride

The following technical guide details the pharmacological and synthetic profile of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride (CAS: 17511-89-6). This analysis synthesizes confirmed chemical data with structure-activity relationship (SAR) projections relevant to medicinal chemistry and drug design.

Executive Summary

This compound (1-PCPMA) is a specialized bicyclic primary amine acting as a critical pharmacophore in the development of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and a theoretical modulator of monoaminergic systems. Structurally, it represents a conformationally constrained

Unlike its lower homolog 1-phenylcyclopentylamine (a direct analog of the dissociative 1-phenylcyclohexylamine), 1-PCPMA possesses a methylene spacer that significantly alters its receptor binding profile, attenuating NMDA antagonism while enhancing potential utility as a lipophilic scaffold for urea-based metabolic modulators.

Key Technical Specifications

| Parameter | Detail |

| IUPAC Name | 1-(1-Phenylcyclopentyl)methanamine hydrochloride |

| CAS Number | 17511-89-6 |

| Molecular Formula | C₁₂H₁₇N[1][2][3][4] · HCl |

| Molecular Weight | 211.73 g/mol |

| Core Scaffold | |

| Primary Application | Intermediate for ACAT inhibitors (e.g., substituted ureas) |

| Secondary Potential | Sigma receptor ligand; Weak monoamine modulator |

Structural & Chemical Analysis

The Pharmacophore

The molecule consists of a phenyl ring and a primary aminomethyl group attached geminally to a cyclopentane ring . This creates a rigid, lipophilic core that locks the phenyl and amine moieties into a fixed spatial orientation, distinct from the flexible chain of phenethylamine.

-

Steric Bulk: The quaternary

-carbon prevents oxidative deamination by Monoamine Oxidase (MAO) at the adjacent position, suggesting high metabolic stability. -

Linker Dynamics: The methylene spacer (

) extends the distance between the aromatic centroid and the basic nitrogen to approximately 5.0–5.5 Å, deviating from the optimal 4.4 Å pharmacophore often cited for high-affinity NMDA channel blockade (seen in PCP), but aligning with requirements for certain sigma (

Synthesis Pathway

The synthesis follows a self-validating protocol starting from benzyl cyanide, utilizing a double alkylation followed by nitrile reduction.

Protocol:

-

Cyclization: Benzyl cyanide is reacted with 1,4-dibromobutane in the presence of a strong base (NaH or NaOH/TEBA) to form 1-phenylcyclopentanecarbonitrile .

-

Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in dry THF or via catalytic hydrogenation (Raney Ni).

-

Salt Formation: The free base is precipitated as the hydrochloride salt using anhydrous HCl in diethyl ether.

Figure 1: Synthetic route for C-(1-Phenyl-cyclopentyl)-methylamine.

Pharmacological Profile[3]

Metabolic Regulation (ACAT Inhibition)

The primary documented pharmacological utility of 1-PCPMA is as a building block for ACAT inhibitors .

-

Mechanism: Derivatives (specifically

-phenyl- -

SAR Insight: The bulky 1-phenylcyclopentyl group mimics the lipophilic domain required to occupy the ACAT active site, while the urea linkage provides hydrogen bonding capability. The methylene spacer allows the bulky headgroup to fit into the hydrophobic pocket without steric clash.

Neuropharmacology (Structure-Activity Relationship)

While direct in vivo data for the hydrochloride salt is limited, its profile can be rigorously inferred from structural homologs (PCP, Phentermine, Gabapentin).

A. NMDA Receptor Activity (Low Probability)

Unlike Phencyclidine (PCP) or 1-Phenylcyclohexylamine (PCA) , which are potent NMDA channel blockers:

-

PCP/PCA possess an

-amine (amine directly on the ring carbon attached to phenyl). -

1-PCPMA possesses a

-amine (separated by a methylene).

B. Monoaminergic Modulation (Moderate Probability)

The structure resembles a

-

MAO Resistance: The quaternary

-carbon blocks MAO-mediated oxidation, likely extending half-life. -

Transporter Affinity: The steric bulk of the cyclopentyl ring at the

-position may hinder access to the Dopamine Transporter (DAT) compared to

C. Sigma Receptor Affinity (High Probability)

Lipophilic amines with a phenyl ring and a steric bulk (cycloalkyl) are "privileged structures" for Sigma-1 (

-

1-PCPMA fits the pharmacophore: A positive ionizable nitrogen flanked by two hydrophobic regions (Phenyl and Cyclopentyl).

-

Potential: Modulation of

receptors is associated with neuroprotection and cognitive enhancement, aligning with patent literature citing related arylcycloalkylamines for neuroprotective applications.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the impact of the methylene spacer.

Experimental Protocols

Synthesis of 1-(1-Phenylcyclopentyl)methanamine

Pre-requisites: Inert atmosphere (

-

Cycloalkylation:

-

Charge a flask with NaH (60% dispersion, 1.1 eq) washed with hexane. Suspend in dry DMSO.

-

Add Benzyl cyanide (1.0 eq) dropwise at 25°C. Stir until evolution of

ceases. -

Add 1,4-dibromobutane (1.1 eq) dropwise. The reaction is exothermic; maintain temp < 50°C.

-

Stir at 60°C for 3 hours. Quench with water, extract with diethyl ether. Distill to obtain 1-phenylcyclopentanecarbonitrile (bp ~150°C/10mmHg).

-

-

Reduction:

-

Suspend LiAlH₄ (1.5 eq) in dry THF.

-

Add the nitrile (dissolved in THF) slowly to maintain gentle reflux.

-

Reflux for 4 hours.

-

Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

-

Filter solids. Dry filtrate over

. Remove solvent.

-

-

Hydrochlorination:

-

Dissolve the crude amine oil in dry diethyl ether.

-

Bubble dry HCl gas or add 2M HCl in ether until precipitation is complete.

-

Recrystallize from Ethanol/Ether.

-

ACAT Inhibition Assay (In Vitro)

To validate biological activity of urea derivatives synthesized from this amine:

-

Microsome Preparation: Isolate microsomes from rabbit liver or intestine via differential centrifugation.

-

Assay Medium: Phosphate buffer (pH 7.4), BSA, [

C]Oleoyl-CoA, and exogenous cholesterol. -

Incubation: Add test compound (dissolved in DMSO) and incubate at 37°C for 5-10 minutes.

-

Quantification: Stop reaction with Chloroform/Methanol. Extract lipids. Separate via TLC (Silica gel). Measure radioactivity of cholesteryl [

C]oleate spots. -

Metric: Calculate

relative to control (vehicle).

References

-

Stout, D. M., et al. (1995).[5] "Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity." Chemtracts: Organic Chemistry, 8(6), 359-362.[3][5] Link

-

Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-phenylcyclohexylamine derivatives." Journal of Medicinal Chemistry, 8(2), 230-235. Link (SAR context for phenylcycloalkylamines).

- Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. (SAR context for -substituted phenethylamines).

-

PubChem. (n.d.). "Compound Summary: 1-(1-Phenylcyclopentyl)methanamine." National Library of Medicine. Link

-

World Intellectual Property Organization. (2017). "WO2017138838A1 - Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect." Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease - Google Patents [patents.google.com]

- 3. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]

- 4. WO2017138838A1 - Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect - Google Patents [patents.google.com]

- 5. US7452892B2 - Triazolopyrimidine cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride in Neuropharmacological Research

Introduction: Situating a Novel Arylcycloalkylamine in Modern Neuropharmacology

C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride is a novel research chemical belonging to the arylcycloalkylamine class. Its core structure, featuring a phenyl group attached to a cyclopentyl ring which also bears a methylamine substituent, is analogous to well-characterized neuropharmacological agents. Specifically, it shares a structural backbone with phencyclidine (PCP) and its derivatives, which are known for their potent activity as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This structural similarity provides a strong, rational basis for hypothesizing its primary mechanism of action and guiding its experimental characterization.

This document serves as a comprehensive guide for researchers initiating studies with this compound. Given the compound's novelty, the protocols herein are designed as a logical, tiered approach to systematically elucidate its neuropharmacological profile, from initial target identification in vitro to behavioral characterization in vivo. The experimental designs are grounded in established methodologies for investigating NMDA receptor antagonists and monoamine transporter inhibitors, the two most probable target classes for this molecule.

Initial Safety & Handling: The hydrochloride salt is a solid, likely soluble in water and DMSO.[3] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Handling should occur in a well-ventilated area to avoid inhalation of the solid powder.[6] Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.[7][8]

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

Based on its structural similarity to phencyclidine (PCP) and ketamine, the primary hypothesis is that this compound functions as an uncompetitive antagonist at the NMDA receptor.[2][9] This class of antagonists binds to a site within the receptor's ion channel, physically occluding the passage of ions like Ca²⁺.[10] This action is "use-dependent," meaning the channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before the antagonist can access its binding site. This mechanism leads to a reduction in glutamatergic neurotransmission, which underlies the dissociative, and potentially therapeutic (e.g., antidepressant), effects of related compounds.

A secondary hypothesis, based on the phenethylamine moiety, is potential activity at monoamine transporters (dopamine, DAT; serotonin, SERT; norepinephrine, NET), which could manifest as inhibition of neurotransmitter reuptake.[11][12]

Caption: Hypothesized uncompetitive antagonism at the NMDA receptor.

Tier 1 In Vitro Protocols: Target Identification & Affinity

The initial experimental goal is to identify the primary molecular target(s) of the compound and determine its binding affinity. A logical workflow involves first screening for binding and then confirming functional activity at the identified target.

Caption: A tiered workflow for novel compound characterization.

Protocol 1: Radioligand Binding Assays for NMDA Receptors and Monoamine Transporters

This protocol determines the compound's ability to displace a known radiolabeled ligand from its target, allowing for the calculation of the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the PCP site of the NMDA receptor and for DAT, SERT, and NET.

Materials:

-

Membrane Preparations: Rat brain cortical membranes (for NMDA) or membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]MK-801 (for NMDA), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Assay Buffers: Specific to each target (e.g., Tris-HCl based buffers).[13][14]

-

Non-specific Binding Ligands: High concentrations of unlabeled ligands (e.g., 10 µM MK-801 for NMDA).

-

96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate assay buffer.

-

Assay Plate Preparation: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound dilutions or vehicle (for total binding) or non-specific ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation (protein concentration typically 50-200 µ g/well ).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Data Presentation (Hypothetical Data):

| Target | Radioligand | Ki (nM) of Test Compound |

| NMDA (PCP Site) | [³H]MK-801 | 85 |

| DAT | [³H]WIN 35,428 | 450 |

| SERT | [³H]Citalopram | >10,000 |

| NET | [³H]Nisoxetine | 2,100 |

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

If binding to monoamine transporters is significant (e.g., Ki < 1 µM), a functional uptake assay is critical to determine if the compound acts as an inhibitor or a substrate (releaser).

Objective: To measure the potency (IC50) of the test compound to inhibit the uptake of radiolabeled dopamine into rat striatal synaptosomes.

Materials:

-

Synaptosomes: Freshly prepared from rat striatum.[15]

-

Radiolabeled Substrate: [³H]Dopamine.

-

Uptake Buffer: Krebs-HEPES buffer, pH 7.4.

-

Inhibitors: Test compound, and a known inhibitor like GBR 12909 for defining non-specific uptake.

-

96-well plates, filter mats, cell harvester, scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[15] Resuspend in uptake buffer.

-

Compound Pre-incubation: In a 96-well plate, add synaptosomes and the test compound at various concentrations. Pre-incubate for 10-15 minutes at 37°C.

-

Initiate Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through GF/C filter mats and wash with ice-cold buffer.[16]

-

Quantification & Analysis: Determine the radioactivity on the filters using a scintillation counter. Calculate the IC50 value by plotting the percent inhibition of uptake versus the log concentration of the test compound.[17]

Tier 2 In Vivo Protocol: Behavioral Phenotyping

Following in vitro characterization, in vivo studies are essential to understand the compound's systemic effects on behavior. Based on the primary hypothesis of NMDA antagonism, assessing locomotor activity is a fundamental first step, as compounds in this class often induce hyperlocomotion.[18]

Protocol 3: Rodent Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice or rats.

Apparatus:

-

An open field arena (e.g., 40x40x40 cm), typically made of a non-reflective material.

-

An automated tracking system with a camera and software to record and analyze animal movement.

Procedure:

-

Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment begins.

-

Dosing: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, IP). A typical dose range for a novel PCP-like compound might be 1, 3, and 10 mg/kg.[19]

-

Habituation/Test: After a pre-determined pre-treatment time (e.g., 30 minutes), place each animal individually into the center of the open field arena.

-

Data Recording: Record activity for a set duration, typically 30-60 minutes.

-

Parameters to Analyze:

-

Total Distance Traveled (cm): A primary measure of overall locomotor activity.

-

Time in Center vs. Periphery (s): A measure of anxiety-like behavior (thigmotaxis).

-

Rearing Events: A measure of exploratory behavior.

-

Stereotyped Behaviors: Note any repetitive, non-functional behaviors (e.g., head weaving, circling), which are characteristic of PCP-like drugs.[18][19]

-

Expected Outcome: If the compound is an NMDA receptor antagonist, a dose-dependent increase in total distance traveled (hyperlocomotion) is expected. At higher doses, stereotyped behaviors may emerge and interfere with linear locomotion.

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven approach to characterize the neuropharmacological properties of this compound. The data generated from these protocols will establish its primary molecular target, its potency and efficacy, and its fundamental behavioral effects. Positive results, particularly at the NMDA receptor, would warrant further investigation into its potential as a tool compound for studying glutamatergic systems or as a lead structure for developing novel therapeutics for CNS disorders.

References

-

Effects of Cycloalkyl Ring Analogs of Phencyclidine on Behavior in Rodents. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Effects of Phencyclidine (PCP)-like Drugs on Turning Behavior, 3H-dopamine Uptake, and 3H-PCP Binding. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

1 -Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity. (n.d.). The Vespiary. Retrieved March 7, 2026, from [Link]

-

Effects of phencyclidine-type drugs in rats discriminating fentanyl from saline: pharmacological and behavioral characterization of intermediate levels of drug lever selection. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Behavioral effects of chronic phencyclidine administration in rats. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Effect of novel antipsychotic drugs on phencyclidine-induced stereotyped behaviour and social isolation in the rat social interaction test. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved March 7, 2026, from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC. Retrieved March 7, 2026, from [Link]

-

1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]

-

NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Retrieved March 7, 2026, from [Link]

-

NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

-

The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

-

Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. (2016). PMC. Retrieved March 7, 2026, from [Link]

-

1-Phenylcyclopentylamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Phenethylamine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

- 1. Effects of cycloalkyl ring analogs of phencyclidine on behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of phencyclidine-type drugs in rats discriminating fentanyl from saline: pharmacological and behavioral characterization of intermediate levels of drug lever selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.se [fishersci.se]

- 4. tcichemicals.com [tcichemicals.com]